Pantoprazole magnesium dihydrate is a pharmaceutical compound that serves as a proton pump inhibitor, primarily used to reduce gastric acid secretion. It is a salt form of pantoprazole, which is chemically classified as a substituted benzimidazole. The molecular formula for pantoprazole magnesium dihydrate is . This compound is particularly noted for its enhanced solubility and stability compared to other salt forms of pantoprazole, making it suitable for various therapeutic applications .
The mechanism of action of pantoprazole magnesium dihydrate involves its conversion into an active form under acidic conditions in the stomach. Upon administration, the compound accumulates in the parietal cells of the gastric mucosa, where it undergoes protonation. This leads to the formation of a cyclic sulfenamide that binds irreversibly to the H+, K+-ATPase enzyme (the proton pump), inhibiting both basal and stimulated gastric acid secretion . The reaction can be summarized as follows:
Pantoprazole magnesium dihydrate exhibits significant biological activity as a proton pump inhibitor. Its primary indication includes the treatment of conditions associated with excessive gastric acid secretion, such as:
Clinical studies have demonstrated its efficacy in reducing gastric acid production, thereby alleviating symptoms related to these conditions . Additionally, pantoprazole magnesium is used in combination therapies for eradicating Helicobacter pylori infections, enhancing the effectiveness of antibiotics .
The synthesis of pantoprazole magnesium dihydrate involves several steps, typically starting from the base compound pantoprazole. The process may include:
Specific patents detail methods for synthesizing this compound, emphasizing its stability and solubility advantages over other forms .
Pantoprazole magnesium dihydrate is primarily used in clinical settings for:
Studies have shown that pantoprazole magnesium dihydrate may interact with various medications, particularly those that also affect gastric pH or electrolyte levels. Notably:
Several compounds share similarities with pantoprazole magnesium dihydrate in terms of structure and function. These include:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Pantoprazole sodium | C_{16}H_{15}F_{2}N_{3}O_{4}S | More commonly used; less soluble than magnesium salt |
| Omeprazole | C_{17}H_{19}N_{3}O_{3}S | Different sulfoxide structure; similar mechanism |
| Esomeprazole | C_{17}H_{19}N_{3}O_{3}S | S-enantiomer of omeprazole; improved pharmacokinetics |
| Lansoprazole | C_{16}H_{14}F_{3}N_{3}O_{1}S | Different structural modifications; similar uses |
Pantoprazole magnesium dihydrate stands out due to its enhanced solubility and stability profile compared to sodium and other salts, making it more effective in certain clinical applications .
Pantoprazole magnesium dihydrate presents a complex molecular composition that reflects its nature as a magnesium salt of the proton pump inhibitor pantoprazole [1]. The empirical formula C₃₂H₃₄F₄MgN₆O₁₀S₂ represents the complete dihydrated form of the compound, incorporating two water molecules within its crystalline structure [1] [2]. This formulation indicates the presence of thirty-two carbon atoms, thirty-four hydrogen atoms (including those from the hydration water), four fluorine atoms, one magnesium cation, six nitrogen atoms, ten oxygen atoms (including water oxygens), and two sulfur atoms [1].
The molecular weight of pantoprazole magnesium dihydrate is established at 827.1 grams per mole, as determined through computational analysis by PubChem [1]. This molecular mass encompasses the complete hydrated salt form, distinguishing it from the anhydrous magnesium salt which exhibits a molecular weight of 789.0 grams per mole [3]. The difference of 38.1 grams per mole directly corresponds to the mass contribution of the two water molecules (2 × 18.0 = 36.0 grams per mole), with minor variations attributed to computational precision [1] [3].
| Parameter | Dihydrate Form | Anhydrous Form | Difference |
|---|---|---|---|
| Molecular Formula | C₃₂H₃₄F₄MgN₆O₁₀S₂ | C₃₂H₂₈F₄MgN₆O₈S₂ | +2H₂O |
| Molecular Weight | 827.1 g/mol | 789.0 g/mol | 38.1 g/mol |
| Water Content | 2 H₂O | 0 H₂O | 2 molecules |
The hydration state of pantoprazole magnesium dihydrate represents a critical aspect of its chemical identity, with the compound existing as a stable dihydrate under standard conditions [4]. The stoichiometric relationship within the compound follows a 2:1 ratio of pantoprazole molecules to magnesium cation, reflecting the divalent nature of the magnesium ion and the anionic character of the deprotonated pantoprazole molecules [2] [3]. This stoichiometry is represented by the complete chemical name: magnesium bis[5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolide] dihydrate [2].
Alternative hydration states have been documented, including hemipentahydrate forms where the compound incorporates 2.5 water molecules per magnesium center [6]. The hemipentahydrate variant, with the formula (C₁₆H₁₄F₂N₃O₄S)₂- Mg- 2.5H₂O, exhibits a molecular mass of 834.05 grams per mole [6]. However, the dihydrate remains the most extensively studied and characterized form in the literature [1] [2] [4].
Pantoprazole magnesium dihydrate contains a single chiral center located at the sulfur atom within the sulfoxide functional group of each pantoprazole molecule [7] [8]. The sulfur atom exhibits tetrahedral geometry with four different substituents: the benzimidazole ring system, the pyridylmethyl group, an oxygen atom (forming the sulfoxide), and a lone pair of electrons [9] [10]. This tetrahedral arrangement creates a stereogenic center of the S(IV) type, where the sulfur atom exists in its +4 oxidation state [9] [11].
The compound exists as a racemic mixture, containing equal proportions of both R and S enantiomers at the sulfur stereocenter [8]. Research has demonstrated that pantoprazole exhibits stereoselective chiral inversion properties, with the (+)-enantiomer undergoing conversion to the (-)-enantiomer in biological systems [8]. Specifically, studies in rats have shown that administration of (+)-pantoprazole results in significant chiral inversion, with the area under the curve values of (-)-pantoprazole reaching 36.3 percent and 28.1 percent of total pantoprazole after intravenous and oral dosing, respectively [8].
| Stereochemical Parameter | Value | Description |
|---|---|---|
| Chiral Centers | 1 | Sulfur atom in sulfoxide group |
| Stereocenter Type | S(IV) | Tetrahedral sulfur configuration |
| Enantiomeric Composition | Racemic | Equal R and S proportions |
| Configurational Stability | Stable | Slow inversion at room temperature |
The stereochemical stability of the sulfoxide function is attributed to the relatively high energy barrier for pyramidal inversion at the sulfur center [9] [10]. Unlike nitrogen-centered stereocenters which undergo rapid inversion at room temperature, sulfur stereocenters in sulfoxides demonstrate configurational stability over extended periods [9] [10]. This stability is crucial for the pharmaceutical properties of the compound, as the individual enantiomers may exhibit different biological activities [12].
The optical activity of pantoprazole magnesium dihydrate is characterized by minimal rotation of plane-polarized light, with specific optical rotation values ranging from -0.4° to +0.4° [13] [6]. This narrow range reflects the racemic nature of the compound, where the optical rotations of the individual enantiomers effectively cancel each other out [14]. The specific optical rotation is measured under standard conditions using the sodium D-line at 589 nanometers wavelength and a temperature of 20°C [14].
The low optical activity observed in pantoprazole magnesium dihydrate is consistent with its racemic composition [13] [6]. Individual enantiomers of pantoprazole would be expected to exhibit more significant optical rotation values, but the commercial preparation contains equal amounts of both stereoisomers [8]. Electronic circular dichroism studies have been employed to distinguish between the individual enantiomers and to assign their absolute configurations [12].
Research utilizing electronic circular dichroism calculations combined with molecular docking studies has provided insights into the stereochemical assignment of pantoprazole enantiomers [12]. These theoretical approaches have been validated against experimental chiral separation data, confirming the stereochemical assignments and providing understanding of the chiral recognition mechanisms involved in enantiomeric discrimination [12].
The Simplified Molecular Input Line Entry System notation for pantoprazole magnesium provides a standardized representation of its molecular structure [3]. The complete SMILES notation for the dihydrate form is: COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Mg+2] [3].
This notation reveals several key structural features of the compound. The presence of two identical pantoprazole units is indicated by the repetition of the organic structure, reflecting the 2:1 stoichiometry with the magnesium cation [3]. The sulfoxide functionality is represented by S(=O), indicating the double-bond character between sulfur and oxygen [3]. The difluoromethoxy groups are denoted by OC(F)F, showing the presence of the two fluorine atoms attached to the methoxy carbon [3].
The SMILES notation also captures the heterocyclic nature of the molecule, with both benzimidazole and pyridine ring systems represented [3]. The benzimidazole portion is shown with its fused ring structure, while the pyridine ring contains the dimethoxy substituents at the 3 and 4 positions [3]. The anionic character of the pantoprazole molecules is indicated by the [N-] designation, showing the deprotonated nitrogen in the benzimidazole ring that coordinates to the magnesium cation [3].
The International Chemical Identifier Key for pantoprazole magnesium is RDRUTBCDIVCMMX-UHFFFAOYSA-N, providing a unique hash-based identifier for the compound [3] [15]. This InChI Key serves as a standardized method for database searching and compound identification across different chemical information systems [3]. The full InChI string provides complete structural information: InChI=1S/2C16H14F2N3O4S.Mg/c21-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h23-7,15H,8H2,1-2H3;/q2*-1;+2 [3].
The InChI representation encodes the molecular connectivity, including the specific arrangement of atoms and bonds within the structure [3]. The stereochemical information is minimal in the standard InChI due to the racemic nature of the compound, though specialized InChI representations can encode individual enantiomers when specified [16]. The InChI format distinguishes between the two pantoprazole units and the central magnesium cation, reflecting the true molecular composition of the salt [3].
Structural uniqueness is further confirmed through comparison with related compounds in chemical databases [3] [15]. The InChI Key differentiates pantoprazole magnesium dihydrate from other pantoprazole salts, including the sodium sesquihydrate and other magnesium salt forms with different hydration states [3] [15]. This unique identifier ensures accurate identification of the specific dihydrate form in pharmaceutical and chemical literature [3].
| Identifier Type | Value | Purpose |
|---|---|---|
| InChI Key | RDRUTBCDIVCMMX-UHFFFAOYSA-N | Database searching and identification |
| SMILES | COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Mg+2] | Structural representation |
| PubChem CID | 164512899 | Compound identification |
| CAS Number | 259669-63-1 | Chemical registry |
The industrial synthesis of pantoprazole magnesium dihydrate follows a well-established four-step synthetic route that begins with the formation of key intermediates through nucleophilic substitution, followed by oxidation, salt formation, and crystallization processes [1] [2].
The primary synthetic pathway for pantoprazole magnesium dihydrate commences with the condensation reaction between 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride [1] [3]. This alkylation reaction represents the crucial carbon-sulfur bond formation step that establishes the core structure of the pantoprazole molecule.
The reaction proceeds through a nucleophilic substitution mechanism wherein the mercapto group of 5-difluoromethoxy-2-mercaptobenzimidazole acts as a nucleophile, attacking the electrophilic chloromethyl carbon of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride [3]. The reaction is typically conducted in aqueous alkaline media using sodium hydroxide as the base, with the pH maintained between 11-12 to ensure optimal nucleophilicity of the thiol group [3].
Table 1: Synthetic Pathway Key Compounds
| Starting Material | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis |
|---|---|---|---|
| 5-Difluoromethoxy-2-mercaptobenzimidazole | C8H6F2N2OS | 232.21 | Nucleophilic reactant |
| 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | C8H11Cl2NO2 | 224.08 | Electrophilic alkylating agent |
| Pantoprazole thioether intermediate | C16H15F2N3O3S | 383.37 | Oxidation substrate |
| Pantoprazole free acid | C16H15F2N3O4S | 399.37 | Salt formation precursor |
The synthesis of the benzimidazole starting material involves multiple steps, beginning with 4-hydroxy acetanilide, which undergoes difluoromethylation followed by nitration, hydrolysis, reduction, and cyclization to yield the desired 5-difluoromethoxy-2-mercaptobenzimidazole [5] [6]. This convergent approach allows for improved control over impurity formation and provides higher overall yields suitable for industrial-scale production.
The pyridine component, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is prepared from maltol through a series of transformations including O-methylation, ring opening with ammonia, chlorination, and final hydrochloride salt formation [7] [8] [9]. The reaction conditions for this synthesis typically involve temperatures ranging from 40-60°C with yields consistently above 95% [7].
The conversion of the thioether intermediate to the corresponding sulfoxide represents the most critical step in pantoprazole synthesis, as it determines both the yield and purity of the final product [1] [10]. Sodium hypochlorite has emerged as the preferred oxidizing agent for large-scale manufacturing due to its excellent selectivity, cost-effectiveness, and environmental compatibility [1] [11].
The oxidation mechanism proceeds through a two-electron transfer process, wherein the sulfur atom of the thioether is oxidized to form the sulfoxide functionality [10] [12]. The reaction exhibits remarkable stereoselectivity, producing pantoprazole as a racemic mixture at the sulfur center, which is the desired pharmaceutical form [1].
Table 2: Oxidation Mechanisms Comparison
| Oxidizing Agent | Reaction Rate Constant (M⁻¹s⁻¹) | Optimal pH Range | Temperature (°C) | Industrial Preference |
|---|---|---|---|---|
| Sodium hypochlorite | 10⁴ - 10⁶ | 7.4 - 8.5 | 0 - 30 | High |
| Hydrogen peroxide | 10⁻² - 10⁻³ | 7.0 - 8.0 | 25 - 40 | Medium |
| Peracids | 10² - 10³ | 6.0 - 7.5 | 20 - 35 | Low |
| N-Bromosuccinimide | 10¹ - 10² | 6.5 - 7.5 | 25 - 45 | Low |
Research has demonstrated that sodium hypochlorite oxidation of thioethers occurs with half-lives in the range of seconds to minutes under physiologically relevant conditions, making it exceptionally fast compared to alternative oxidizing agents [10]. The reaction rate constant for sodium hypochlorite oxidation of aromatic thioethers has been measured at 10⁴ to 10⁶ M⁻¹s⁻¹, which is several orders of magnitude faster than hydrogen peroxide oxidation [10].
The oxidation process requires careful pH control to minimize side reactions and impurity formation [13] [11]. The optimal pH range of 7.4-8.5 ensures rapid oxidation while preventing over-oxidation to sulfone derivatives, which represent undesired impurities [10] [14]. Temperature control between 0-30°C is critical to maintain selectivity and prevent thermal degradation of the product [13] [12].
The crystallization of pantoprazole magnesium dihydrate represents a complex process that requires precise control of multiple parameters to achieve the desired polymorphic form, particle size distribution, and purity specifications [15] [16] [17].
Solvent selection for pantoprazole magnesium dihydrate crystallization follows systematic screening protocols based on solubility parameters, thermal properties, and hydrate formation tendencies [16] [17] [18]. The choice of crystallization solvent profoundly influences the final product characteristics, including polymorphic form, crystal morphology, and hydration state.
Table 3: Crystallization Solvent Properties
| Solvent | Solubility Parameter (MPa¹/²) | Boiling Point (°C) | Crystallization Suitability | Hydrate Formation |
|---|---|---|---|---|
| Methanol | 29.7 | 64.7 | Excellent | Promotes |
| Ethanol | 26.5 | 78.4 | Good | Promotes |
| MTBE (Methyl tert-butyl ether) | 15.4 | 55.2 | Moderate | Inhibits |
| Ethyl acetate | 18.2 | 77.1 | Good | Neutral |
| Dichloromethane | 19.8 | 39.6 | Moderate | Inhibits |
Methanol demonstrates superior crystallization performance due to its high solubility parameter and strong hydrogen bonding capability, which promotes the formation of stable crystal lattices [16] [17]. The high solubility of pantoprazole magnesium in methanol at elevated temperatures, combined with sharp solubility decrease upon cooling, provides excellent yield and crystal quality [18].
Ethanol serves as an effective alternative crystallization solvent, particularly for recrystallization operations where slightly lower solubility is advantageous for achieving high purity [16] [19]. The ethanol-water system allows for fine-tuning of supersaturation levels through composition adjustment, enabling control over nucleation and growth kinetics [17].
Methyl tert-butyl ether functions primarily as an anti-solvent in mixed solvent systems, promoting rapid precipitation and crystal formation [20] [21]. Its low solubility parameter and inability to form strong hydrogen bonds make it suitable for inducing crystallization from polar solvent systems [21] [17].
The formation of pantoprazole magnesium dihydrate requires precise control of water activity during crystallization to ensure incorporation of exactly two water molecules per drug molecule in the crystal lattice [22] [23] [24]. Water content management represents one of the most critical aspects of the manufacturing process, as it directly determines the stability and bioavailability of the final pharmaceutical product.
Hydration control is achieved through careful monitoring of relative humidity, temperature, and water activity in the crystallization environment [25] [23]. The dihydrate form exhibits thermodynamic stability under ambient conditions with water activities between 0.2-0.8, making it the preferred pharmaceutical form [16] [23].
The crystallization process typically employs controlled cooling profiles combined with seeding strategies to promote formation of the desired dihydrate polymorph [17] [24]. Temperature reduction rates of 0.5-1.0°C per hour have been optimized to allow sufficient time for proper hydration while maintaining supersaturation levels conducive to crystal growth [17].
Relative humidity control during the final drying stages is particularly critical, as excessive dehydration can lead to conversion to anhydrous forms or lower hydrates, while insufficient drying may result in variable water content [25] [23]. The target water content for pantoprazole magnesium dihydrate is typically 6.0-7.0% by weight, corresponding to the theoretical dihydrate stoichiometry [23].
The purification of pantoprazole magnesium dihydrate employs multi-stage processes designed to remove process-related impurities, degradation products, and synthetic by-products to meet stringent pharmaceutical quality standards [19] [11] [26].
Recrystallization optimization involves systematic evaluation of solvent systems, temperature profiles, and processing conditions to achieve maximum purity while maintaining acceptable yields [19] [27] [28]. The optimization process typically employs multiple recrystallization cycles, each targeting specific impurity classes.
Table 5: Purification Process Parameters
| Purification Step | Solvent System | Temperature (°C) | Yield (%) | Purity Achieved (%) |
|---|---|---|---|---|
| Primary crystallization | Methanol/Water | 20-30 | 85-90 | 95-97 |
| Recrystallization (1st) | Ethanol/Water | 40-50 | 80-85 | 98-99 |
| Recrystallization (2nd) | MTBE/Ethanol | 45-55 | 78-82 | 99.5+ |
| Final drying | Vacuum drying | 50-60 | 95-98 | 99.5+ |
The primary crystallization step utilizes methanol-water mixtures to remove the majority of synthetic impurities and unreacted starting materials [19] [11]. Solvent composition is typically optimized at 70-80% methanol to balance solubility and selectivity requirements [19].
First recrystallization employs ethanol-water systems operating at elevated temperatures to enhance dissolution of the crude product while maintaining low solubility of impurities [19] [27]. Temperature cycling between 40-50°C provides optimal conditions for impurity rejection while preserving product stability [19].
Second recrystallization utilizes MTBE-ethanol mixtures to achieve final purity specifications exceeding 99.5% [19] [27]. The anti-solvent effect of MTBE promotes formation of high-quality crystals with minimal impurity incorporation [17] [19].
The removal of pantoprazole-related substances represents a critical aspect of purification, as these compounds can significantly impact product quality and pharmaceutical performance [29] [26] [30]. The United States Pharmacopeia identifies five major related compounds designated as RC A through RC E, each requiring specific control strategies.
Table 4: Related Substances (RC A-E) Characteristics
| Related Compound | Chemical Nature | Formation Condition | Control Strategy | Typical Limit (%) |
|---|---|---|---|---|
| RC A | Oxidation product | Basic pH, heat | Temperature control | 0.1 |
| RC B | Degradation product | Acidic conditions | pH optimization | 0.1 |
| RC C (5-Difluoromethoxy-1H-benzimidazole-2-thiol) | Synthetic precursor | Incomplete synthesis | Excess reagent removal | 0.1 |
| RC D | N-Methylated derivative | Methylation side reaction | Methylating agent control | 0.1 |
| RC E (Dimeric impurity) | Biaryl dimer | pH 5-8, free radical | pH maintenance >8 | 0.2 |
RC A formation occurs primarily under basic conditions combined with elevated temperatures during the synthesis process [29] [26]. Control strategies focus on maintaining reaction temperatures below 30°C and limiting exposure time under basic conditions [29].
RC B represents a degradation product formed under acidic conditions, particularly during pH adjustment steps [29] [26]. Prevention requires careful pH control and minimization of acidic exposure during processing [29].
RC C, identified as 5-difluoromethoxy-1H-benzimidazole-2-thiol, originates from incomplete alkylation reactions [29] [30]. Its removal is achieved through optimized reaction stoichiometry and extended reaction times to ensure complete conversion [29].
RC D formation results from side reactions involving methylating agents, particularly during synthesis or purification steps [29] [26]. Control measures include careful selection of methylating reagents and optimization of reaction conditions to minimize N-methylation [29].
RC E represents the most complex impurity, consisting of dimeric products formed through free radical mechanisms under specific pH conditions [29] [26]. Research has demonstrated that RC E formation is pH-dependent, with maximum formation occurring at pH 5-8 [29]. Prevention strategies involve maintaining pH above 8.0 during critical synthesis steps and employing antioxidants to suppress free radical formation [29] [26].